2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide
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Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule that contains a benzodioxole and a benzothiazole ring. The benzodioxole ring is a type of aromatic organic compound that consists of a benzene ring fused to a 1,3-dioxole ring . The benzothiazole ring is a heterocyclic compound, which is a type of organic compound that contains a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzodioxole and benzothiazole rings are likely to contribute significantly to the overall structure of the molecule .Scientific Research Applications
Antibacterial and Antimicrobial Activities
- Antibacterial Agents: Compounds derived from N-(benzo[d]thiazol-2-yl)acetamide have been synthesized and tested for their antibacterial activity against various bacteria, demonstrating promising results in some cases. Notably, the compound 5c from one study showed a broad spectrum of antibacterial activity (Borad et al., 2015; Bhoi et al., 2015).
- Antimicrobial Properties: Several derivatives of N-(benzo[d]thiazol-2-yl)acetamide have been evaluated for their antimicrobial activity. This includes activity against various gram-positive and gram-negative bacteria, and even fungal strains, showing significant potential in this area (Rezki, 2016; Naraboli & Biradar, 2017).
Antioxidant and Anti-inflammatory Activities
- Antioxidant Activity: Compounds such as N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown effective antioxidant activities in several assays, including DPPH radical scavenging and lipid peroxide inhibition, suggesting potential in oxidative stress-related applications (Koppireddi et al., 2013).
- Anti-inflammatory Properties: Similarly, certain N-(benzo[d]thiazol-2-yl)acetamide derivatives have displayed notable anti-inflammatory activities, suggesting their potential in treating inflammation-related conditions (Koppireddi et al., 2014).
Antitumor and Anticancer Potential
- Antitumor Activity: Some N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a 2-(4-aminophenyl)benzothiazole structure, have shown considerable antitumor activity against various human tumor cell lines. This highlights the potential of these compounds in oncological research (Yurttaş et al., 2015).
Anticonvulsant Applications
- Anticonvulsant Agents: Research into benzothiazole derivatives, including those similar in structure to 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, has identified potential anticonvulsant properties. Some of these compounds have shown effectiveness in models of epilepsy, suggesting a potential application in neurological disorders (Liu et al., 2016).
Miscellaneous Applications
- Insecticidal Properties: Some derivatives of N-(benzo[d]thiazol-2-yl)acetamide have been assessed for their insecticidal activities, specifically against the cotton leafworm, indicating a potential use in agricultural pest control (Fadda et al., 2017).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-12-4-3-5-15-17(12)20-18(24-15)19-16(21)9-11-6-7-13-14(8-11)23-10-22-13/h3-8H,2,9-10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFMEPYZRCCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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